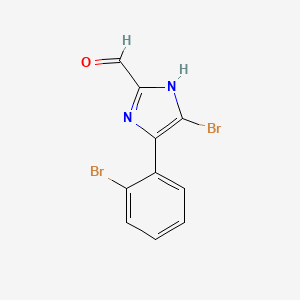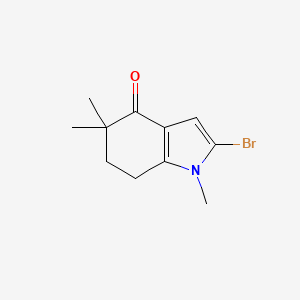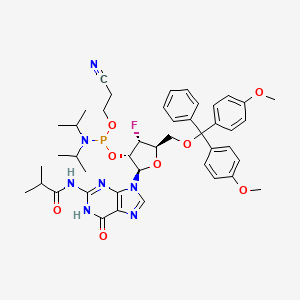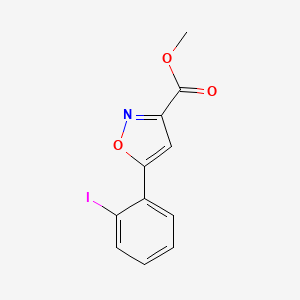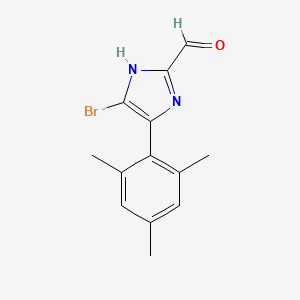![molecular formula C28H34N4O6S B13714060 4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)
4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the fields of organic electronics and photonics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a benzo[c][1,2,5]thiadiazole derivative with a boronic acid or ester under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial to ensure high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-accepting properties.
Photocatalysis: Acts as a visible-light organophotocatalyst in various chemical reactions.
Fluorescent Sensors: Employed in the design of fluorescent sensors for detecting specific molecules or ions.
Bioimaging: Utilized as a bioimaging probe for visualizing cellular structures.
Mecanismo De Acción
The mechanism of action of 4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine involves its electron-accepting properties. The compound can participate in electron transfer processes, making it effective in photocatalysis and organic electronics. The molecular targets and pathways involved include interactions with electron-rich species and participation in redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Bis(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazole-5,6-diamine
- 4,7-Bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-5,6-diamine
Uniqueness
4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine is unique due to its specific substituents, which enhance its solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and photocatalysis compared to its analogs .
Propiedades
Fórmula molecular |
C28H34N4O6S |
|---|---|
Peso molecular |
554.7 g/mol |
Nombre IUPAC |
4,7-bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]-2,1,3-benzothiadiazole-5,6-diamine |
InChI |
InChI=1S/C28H34N4O6S/c1-33-11-13-35-15-17-37-21-7-3-19(4-8-21)23-25(29)26(30)24(28-27(23)31-39-32-28)20-5-9-22(10-6-20)38-18-16-36-14-12-34-2/h3-10H,11-18,29-30H2,1-2H3 |
Clave InChI |
ZJQJREXXQMWRSD-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOC1=CC=C(C=C1)C2=C(C(=C(C3=NSN=C23)C4=CC=C(C=C4)OCCOCCOC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)


